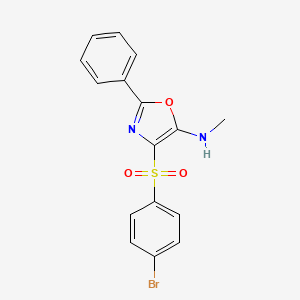

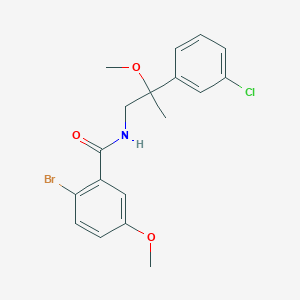

![molecular formula C24H21NO2S B2497439 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide CAS No. 2034406-26-1](/img/structure/B2497439.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic methods exist for preparing benzo[b]thiophene derivatives. One notable approach involves a Pd-catalyzed coupling reaction between 2-iodothiophenol and phenylacetylene. This method yields a series of 2-substituted benzo[b]thiophenes in moderate to good yields . The application of this method has been demonstrated by synthesizing related compounds with potential biological activities .

Chemical Reactions Analysis

Scientific Research Applications

Anti-inflammatory Agents: Benzothiophene derivatives have demonstrated anti-inflammatory properties. Researchers investigate their potential as novel anti-inflammatory drugs by targeting specific pathways involved in inflammation .

Anticancer Agents: The benzothiophene core has been explored for its anticancer activity. Scientists study derivatives of this compound to develop targeted therapies against various cancer types .

Antioxidants: Some benzothiophene derivatives exhibit antioxidant capacities, which are crucial for combating oxidative stress-related diseases. These compounds may protect cells from damage caused by free radicals .

Photochromic Materials

Photochromic compounds change color upon exposure to light. In this context, benzothiophene derivatives have been investigated for their photochromic properties. For instance, non-symmetric diarylethenes containing a 1-benzothiophene ring exhibit interesting absorption bands and reactivities .

Intramolecular Heterocyclization: Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by isocyanate addition allows the preparation of substituted 1-benzothiophene-3-carboxamides .

Thioarylation: Intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides provides a convenient route to benzothiophenes .

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO2S/c26-21(20-16-28-22-14-8-7-13-19(20)22)15-25-24(27)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,16,21,23,26H,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDVLHHMGJUPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)

![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)

![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)

![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)